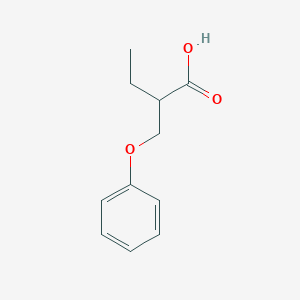

2-(Phenoxymethyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-9(11(12)13)8-14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYACMNXEFKCMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891211-77-0 | |

| Record name | 2-(phenoxymethyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Foundational Perspectives

Historical Trajectories in Phenoxy Acid Chemistry

The story of phenoxy acids is deeply rooted in the development of agricultural chemistry. The journey began with the discovery that phenoxyacetic acid, while not a potent herbicide itself, serves as a fundamental structural backbone for many powerful and selective herbicides. wikipedia.orgwikipedia.org This realization in the 1940s led to the synthesis of widely used compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), which revolutionized weed control in cereal crops by selectively targeting broadleaf weeds. wikipedia.orgwikipedia.orgresearchgate.net These early auxin-mimicking herbicides induced uncontrolled growth in susceptible plants, leading to their demise. wikipedia.org

The initial synthesis of phenoxyacetic acid was reported in 1880, involving the reaction of sodium phenolate (B1203915) with sodium chloroacetate (B1199739) in hot water. wikipedia.org This foundational Williamson ether synthesis remains a key method for producing phenoxyalkanoic acids. google.comgoogle.com Over the decades, research expanded to include phenoxypropionic and phenoxybutanoic acid derivatives, exploring their various biological activities. wikipedia.orgnih.gov The extensive use of these compounds in forestry and agriculture has also prompted significant research into their environmental fate and persistence. oregonstate.edu

Structural Classification and Nomenclature within Butanoic Acid Derivatives

2-(Phenoxymethyl)butanoic acid belongs to the class of carboxylic acids, specifically a derivative of butanoic acid. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for carboxylic acids involves replacing the "-e" from the parent alkane with the suffix "-oic acid". utexas.eduuomustansiriyah.edu.iq Thus, the four-carbon chain of butane (B89635) becomes butanoic acid. utexas.edu The carboxyl carbon is designated as carbon number 1. uomustansiriyah.edu.iq

In the case of this compound, a phenoxymethyl (B101242) group (C6H5OCH2-) is attached to the second carbon (the alpha-carbon) of the butanoic acid chain. Butanoic acid, also commonly known as butyric acid, is a straight-chain saturated fatty acid. wikipedia.orgymdb.ca Its derivatives can be formed by replacing the hydroxyl group of the carboxylic acid with other functional groups, leading to esters, amides, and acid chlorides. wikipedia.orgmsu.edu The presence of substituents on the butanoic acid chain, as in the case of the phenoxymethyl group, gives rise to a wide array of derivatives with diverse chemical properties and applications. ontosight.ai

Significance of the Phenoxymethyl Moiety in Contemporary Organic Chemistry

The phenoxymethyl moiety is a significant structural motif in medicinal chemistry and drug discovery, often considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.govmdpi.com This group can critically influence a molecule's pharmacological properties. nih.gov

A prominent example is Penicillin V (phenoxymethylpenicillin), an orally active antibiotic where the phenoxymethyl side chain confers acid stability, allowing it to survive the gastric environment. nih.govdrugbank.comfuturelearn.com The phenoxymethyl group is also a key component in a variety of other therapeutic agents, including potential antidepressants, anxiolytics, anticancer agents, and antimicrobials. nih.gov For instance, derivatives containing this moiety have been investigated as inhibitors of the β-catenin/B-cell lymphoma 9 protein-protein interaction and as endothelin receptor antagonists for cardiovascular diseases. nih.govnih.govacs.org The versatility of the phenoxymethyl group in forming various interactions within biological targets underscores its importance in the rational design of new drugs. mdpi.com

Overview of Research Paradigms Applied to Analogous Structures

The study of analogous structures to this compound, particularly other phenoxyalkanoic acids, has employed a range of research paradigms. Structure-activity relationship (SAR) studies are fundamental, where systematic modifications of the chemical structure are made to understand their effect on biological activity. nih.govnih.govnih.gov This approach has been crucial in optimizing the efficacy of herbicides and in the discovery of new pharmaceutical agents. nih.govnih.gov

For example, in the development of endothelin antagonists, a series of phenoxybutanoic acid derivatives were synthesized and tested to identify compounds with high affinity and selectivity for the target receptor. nih.govnih.gov Molecular modeling and the development of pharmacophore models are also key research tools, enabling scientists to predict how a molecule might bind to a biological target and to design new compounds with improved properties. nih.govacs.org

Furthermore, research on phenoxy acid derivatives often involves extensive biological evaluation, including in vitro assays to determine activity against specific enzymes or receptors and in vivo studies in animal models to assess efficacy and pharmacokinetics. nih.govnih.govnih.gov The synthesis of these compounds often utilizes established methods like the Williamson ether synthesis, followed by purification and structural characterization using techniques such as NMR and mass spectrometry. google.comresearchgate.net

Interactive Data Tables

Below are interactive tables detailing the chemical and physical properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H14O3 |

| Monoisotopic Mass | 194.0943 Da |

| Predicted XlogP | 2.3 |

| Predicted Collision Cross Section (Ų) | |

| [M+H]+ | 142.7 |

| [M+Na]+ | 148.5 |

| [M-H]- | 144.6 |

| [M+NH4]+ | 161.1 |

| [M+K]+ | 147.1 |

| [M+H-H2O]+ | 136.7 |

| [M+HCOO]- | 164.0 |

| [M+CH3COO]- | 181.6 |

| [M+Na-2H]- | 146.8 |

| [M]+ | 143.8 |

| [M]- | 143.8 |

Data sourced from PubChem. uni.lu

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) |

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| This compound |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) |

| 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) |

| Butanoic acid |

| Butyric acid |

| Dichlorprop |

| Fenoprop |

| Mecoprop |

| Penicillin V (Phenoxymethylpenicillin) |

| Phenoxyacetic acid |

| Sodium chloroacetate |

| Sodium phenolate |

Synthetic Methodologies and Route Optimization

Direct Synthetic Approaches to 2-(Phenoxymethyl)butanoic acid

Direct synthetic methods aim to construct the molecular framework of this compound without controlling the stereochemistry at the C2 position, resulting in a racemic mixture of (R)- and (S)-enantiomers. These approaches are often favored for their simplicity and cost-effectiveness.

Esterification-based routes utilize an ester intermediate, which facilitates purification and can be a key component in the main bond-forming step. A common strategy involves the initial preparation of a butanoic acid ester bearing a suitable leaving group at the C2 position, followed by nucleophilic substitution and subsequent hydrolysis.

A representative sequence is as follows:

Esterification: Butanoic acid is converted to its corresponding ester, for example, ethyl butanoate.

Alpha-Halogenation: The ethyl butanoate is halogenated at the alpha-position, typically using N-bromosuccinimide (NBS) or bromine under acidic conditions, to yield ethyl 2-bromobutanoate.

Nucleophilic Substitution: The ethyl 2-bromobutanoate is treated with sodium phenoxide (prepared from phenol (B47542) and a base like sodium hydroxide). The phenoxide ion displaces the bromide ion via an SN2 reaction to form ethyl 2-(phenoxymethyl)butanoate.

Hydrolysis: The final step is the saponification (base-catalyzed hydrolysis) of the ester using an aqueous base like sodium hydroxide (B78521), followed by acidification to yield the final product, this compound.

This multi-step process leverages stable and readily available starting materials to construct the target molecule.

O-alkylation strategies focus on the formation of the ether bond as the key synthetic step. The Williamson ether synthesis is the most prominent and widely applied method in this category. khanacademy.orgmasterorganicchemistry.comyoutube.comlumenlearning.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. masterorganicchemistry.com

There are two primary variations for synthesizing this compound using this method:

Route A: Reacting sodium phenoxide with an ester of 2-halobutanoic acid (e.g., ethyl 2-bromobutanoate). The reaction is a classic SN2 displacement, followed by ester hydrolysis. lumenlearning.com This is generally the preferred route as it involves a more reactive primary-like halide position on the butanoate derivative.

Route B: Reacting phenol with a 2-halobutanoic acid (e.g., 2-bromobutanoic acid) in the presence of a base. google.comlew.ro The base deprotonates both the phenol and the carboxylic acid, and the resulting phenoxide attacks the halo-acid to form the ether linkage.

The success of the Williamson ether synthesis is dependent on factors such as the choice of solvent, base, and temperature. francis-press.com

Table 1: Typical Reagents and Conditions for O-Alkylation (Williamson Ether Synthesis)

An alternative disconnection approach involves forming the carbon-carbon bond at the C2 position. This is typically accomplished by the alkylation of a phenoxyacetic acid enolate. umn.edufiveable.mepressbooks.pub This method builds the butanoic acid side chain onto a pre-formed phenoxyacetic acid core.

The synthetic sequence generally proceeds as follows:

Esterification: Phenoxyacetic acid is first converted to a suitable ester, such as methyl phenoxyacetate (B1228835), to protect the acidic proton of the carboxyl group and to activate the α-carbon.

Enolate Formation: The methyl phenoxyacetate is treated with a strong, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is commonly used to quantitatively deprotonate the α-carbon, forming a lithium enolate. umn.edulibretexts.org

Alkylation: The nucleophilic enolate is then reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The enolate attacks the electrophilic ethyl group in an SN2 reaction, forming a new carbon-carbon bond and yielding methyl 2-(phenoxymethyl)butanoate. pressbooks.publibretexts.org

Hydrolysis: The ester is hydrolyzed to the target carboxylic acid using standard saponification procedures followed by acidic workup.

This strategy is effective for constructing α-substituted carboxylic acids and provides a distinct pathway from O-alkylation routes.

Stereoselective Synthesis of Enantiomeric Forms

Producing enantiomerically pure forms of this compound requires asymmetric synthesis methodologies. These strategies introduce chirality in a controlled manner, leading to a preponderance of one enantiomer over the other.

A robust and widely used method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed to yield the enantiomerically enriched product. sigmaaldrich.com Evans oxazolidinones are a prominent class of chiral auxiliaries used for stereoselective alkylations. wikipedia.orgsantiago-lab.comuwo.ca

A general synthetic plan using an Evans-type auxiliary for C-C bond formation is outlined below:

Acylation: An enantiopure oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with phenoxyacetyl chloride to form the corresponding N-acyloxazolidinone.

Diastereoselective Enolate Formation: The N-acyloxazolidinone is treated with a base like LDA or sodium hexamethyldisilazide (NaHMDS) to form a conformationally rigid Z-enolate, which is chelated to the lithium or sodium cation. santiago-lab.comyoutube.com

Diastereoselective Alkylation: The bulky substituents on the chiral auxiliary effectively block one face of the planar enolate. uwindsor.ca Consequently, the introduction of an electrophile, such as ethyl iodide, occurs predominantly from the opposite, less sterically hindered face. uwo.caharvard.edu This step proceeds with a high degree of diastereoselectivity, establishing the new stereocenter at the C2 position.

Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, typically under mild hydrolytic conditions (e.g., lithium hydroxide and hydrogen peroxide), to release the desired enantiomerically enriched this compound and recover the auxiliary. santiago-lab.comuwo.ca

The choice of the specific enantiomer of the auxiliary determines whether the (R)- or (S)-product is obtained.

Table 2: Key Steps in Evans Auxiliary-Mediated Asymmetric Alkylation

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Asymmetric phase-transfer catalysis (PTC) is a particularly suitable technique for the synthesis of α-aryloxyalkanoic acids. nih.govnih.gov

In this method, the alkylation of a phenoxyacetic ester derivative can be performed using a chiral phase-transfer catalyst. semanticscholar.org The reaction takes place in a biphasic system (e.g., toluene/aqueous NaOH).

The base in the aqueous phase deprotonates the phenoxyacetic ester to form an enolate.

The chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, complexes with the enolate anion. nih.govuni-giessen.de

This chiral ion pair is transported into the organic phase, where the catalyst's chiral environment shields one face of the enolate. semanticscholar.org

The alkylation reaction with an ethyl halide occurs preferentially on the unshielded face, leading to the formation of one enantiomer of the product in excess.

This catalytic cycle repeats, allowing a substoichiometric amount of the chiral catalyst to generate a significant quantity of the enantiomerically enriched product. This method avoids the need to install and remove a chiral auxiliary.

Table 3: Components of an Asymmetric Phase-Transfer Catalysis System

Precursor Identification and Elaboration

The key precursors for the synthesis of this compound via the Williamson ether synthesis are:

Phenol: This aromatic alcohol provides the phenoxy moiety of the target molecule.

A 2-Halobutanoic Acid Derivative: Typically, an ester of 2-bromobutanoic acid or 2-chlorobutanoic acid is used. Ethyl 2-bromobutanoate is a common choice due to the good leaving group ability of the bromide ion. The ester form is preferred as it protects the carboxylic acid functionality from unwanted side reactions with the base used in the first step.

The elaboration of these precursors involves the in-situ formation of the sodium or potassium salt of phenol (phenoxide) by reacting phenol with a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a suitable solvent. The choice of base and solvent is critical for the reaction's success. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed as they can solvate the cation of the base, leaving the phenoxide ion more available for nucleophilic attack.

The following table outlines the common precursors and reagents used in the synthesis of phenoxyalkanoic acids, which are directly applicable to the synthesis of this compound.

| Precursor/Reagent | Function | Common Examples |

| Phenolic Compound | Source of the aryloxy group | Phenol |

| Alkylating Agent | Provides the alkanoic acid backbone | Ethyl 2-bromobutanoate, Methyl 2-chlorobutanoate |

| Base | Deprotonates the phenol | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) |

| Solvent | Reaction medium | Acetone, Dimethylformamide (DMF), Acetonitrile (B52724) |

Development of Green Chemistry Principles in Synthesis

In recent years, there has been a significant effort to develop more environmentally friendly and sustainable synthetic methods, aligning with the principles of green chemistry. For the synthesis of this compound and related compounds, several green chemistry approaches have been explored to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Phase-Transfer Catalysis (PTC): One of the most effective green chemistry techniques applied to the Williamson ether synthesis is phase-transfer catalysis. crdeepjournal.org This method facilitates the reaction between reactants present in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. austinpublishinggroup.commdpi.com This approach offers several advantages:

It often allows for the use of less hazardous and less expensive solvents, including water.

It can lead to increased reaction rates and higher yields.

It simplifies the work-up procedure.

Common phase-transfer catalysts for this type of reaction include tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (TEBAC).

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source has emerged as a powerful tool in green chemistry. researchgate.netresearchgate.netnih.govdost.gov.phnih.gov Microwave-assisted Williamson ether synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. researchgate.netresearchgate.net The rapid and uniform heating provided by microwaves can enhance the reaction rate and minimize the formation of byproducts.

Solvent-Free or Greener Solvents: Efforts have been made to replace traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Research has explored conducting the Williamson ether synthesis under solvent-free conditions or in greener solvents like water or ionic liquids. These approaches reduce the environmental impact associated with solvent use and disposal.

The following table summarizes the application of green chemistry principles to the synthesis of phenoxyalkanoic acids:

| Green Chemistry Principle | Application in Synthesis | Advantages |

| Use of Catalysis | Phase-Transfer Catalysis | Increased reaction rates, use of milder conditions, reduced solvent usage. crdeepjournal.orgaustinpublishinggroup.commdpi.com |

| Energy Efficiency | Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. researchgate.netresearchgate.netnih.govdost.gov.phnih.gov |

| Safer Solvents and Auxiliaries | Use of water or solvent-free conditions | Reduced environmental pollution and health hazards. |

| Atom Economy | Optimization of reaction conditions | Maximizing the incorporation of starting materials into the final product. |

Chemical Reactivity and Transformational Pathways

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety (–COOH) is the primary site for a variety of nucleophilic acyl substitution reactions. These transformations are fundamental to the synthesis of numerous derivatives.

One of the most common reactions of carboxylic acids is their conversion to esters. 2-(Phenoxymethyl)butanoic acid can be readily esterified by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process. To favor the formation of the ester, the alcohol is typically used in excess, and the water generated during the reaction is removed. masterorganicchemistry.com

The general reaction is as follows:

this compound + R'OH ⇌ 2-(Phenoxymethyl)butanoate Ester + H₂O

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol (B129727) | H₂SO₄ | Methyl 2-(phenoxymethyl)butanoate |

| This compound | Ethanol | HCl | Ethyl 2-(phenoxymethyl)butanoate |

This table is illustrative and based on the principles of Fischer esterification.

The carboxylic acid group can be converted into an amide by reaction with an amine. This transformation typically requires the "activation" of the carboxylic acid, as the hydroxyl group is a poor leaving group. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

Alternatively, peptide coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or Woodward's Reagent K activate the carboxyl group, allowing for the formation of an amide bond under milder conditions. nih.gov

A biologically significant example of a similar transformation is the synthesis of Phenoxymethylpenicillin (Penicillin V). nih.govdrugbank.comwikipedia.org In this biosynthesis, the closely related phenoxyacetic acid is coupled via an amide linkage to 6-aminopenicillanic acid (6-APA). nih.gov This highlights the utility of the phenoxy-containing carboxylic acid structure in forming stable amide bonds, a cornerstone of many pharmaceutical compounds. nih.govdrugbank.com

Table 2: General Amidation Strategies

| Starting Material | Reagent(s) | Intermediate | Reactant | Product |

|---|---|---|---|---|

| This compound | 1. SOCl₂ 2. R'R''NH | 2-(Phenoxymethyl)butanoyl chloride | Amine | N,N-disubstituted-2-(phenoxymethyl)butanamide |

| This compound | DCC, R'R''NH | O-acylisourea ester | Amine | N,N-disubstituted-2-(phenoxymethyl)butanamide |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(phenoxymethyl)butan-1-ol. This transformation requires strong reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this reduction and can sometimes offer better selectivity in the presence of other reducible functional groups. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.

this compound → 2-(Phenoxymethyl)butan-1-ol

Table 3: Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Abbreviation | Typical Solvent | Comments |

|---|---|---|---|

| Lithium aluminum hydride | LiAlH₄ | Diethyl ether, THF | Very powerful, reacts violently with water. Reduces many other functional groups. |

| Borane tetrahydrofuran complex | BH₃·THF | Tetrahydrofuran (THF) | More selective than LiAlH₄; does not reduce esters as readily. |

Transformations Involving the Ether Linkage

The phenoxymethyl (B101242) group consists of an aryl ether linkage, which is generally stable but can undergo specific reactions under forcing conditions or at the aromatic ring.

The carbon-oxygen bond of the ether can be cleaved under harsh conditions, typically involving strong acids. For an aryl alkyl ether like the phenoxymethyl group, cleavage with strong hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) will yield a phenol (B47542) and an alkyl halide.

The mechanism involves the initial protonation of the ether oxygen by the strong acid. The halide ion (I⁻ or Br⁻) then acts as a nucleophile. In the case of this compound, the nucleophilic attack will occur at the less sterically hindered methylene (B1212753) carbon (the "methyl" part of phenoxymethyl), proceeding via an Sₙ2 mechanism. This results in the formation of phenol and 2-(bromomethyl)butanoic acid or 2-(iodomethyl)butanoic acid. The bond between the oxygen and the aromatic ring is not cleaved because sp²-hybridized carbons are resistant to Sₙ2 attack.

this compound + HBr (conc.) → Phenol + 2-(Bromomethyl)butanoic acid

Due to their general lack of reactivity, ethers are often resistant to cleavage by bases or mild acids. ucalgary.ca

While the ether linkage itself is robust, the aromatic (phenoxy) ring is susceptible to electrophilic aromatic substitution (EAS). The alkoxy group (–OR) is a strongly activating, ortho, para-directing substituent. ucalgary.caorganicmystery.comyoutube.com This means that electrophiles will preferentially add to the positions ortho (carbon 2 and 6) and para (carbon 4) to the ether oxygen. The strong activation by the oxygen atom's lone pairs often allows these reactions to proceed under milder conditions than those required for benzene (B151609). ucalgary.ca

Potential modifications to the phenoxy ring of this compound include:

Halogenation: Reaction with bromine (Br₂) in a solvent like acetic acid can introduce bromine atoms at the ortho and para positions. Due to the high reactivity, polybromination can occur, potentially leading to the formation of 2-((2,4-dibromophenoxy)methyl)butanoic acid. libretexts.orgbyjus.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (–NO₂) onto the ring, primarily at the para position to yield 2-((4-nitrophenoxy)methyl)butanoic acid. youtube.combyjus.com

Friedel-Crafts Reactions: The activated ring can undergo Friedel-Crafts alkylation or acylation in the presence of a Lewis acid catalyst, though the reaction conditions must be carefully controlled to avoid side reactions. youtube.com

These reactions allow for the introduction of new functional groups onto the aromatic portion of the molecule while leaving the butanoic acid and ether linkage intact.

Reactions at the Aromatic Ring

The phenoxy group significantly influences the reactivity of the aromatic ring. The oxygen atom, through its lone pairs, can donate electron density to the ring via resonance, thus activating it towards electrophilic attack. This activating effect is generally directed to the ortho and para positions relative to the ether linkage.

Electrophilic aromatic substitution (EAS) reactions are a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the phenoxy group is an activating, ortho-, para-directing substituent. This means that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. The general mechanism for EAS involves the attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For this compound, this would be expected to yield a mixture of 2-( (2-nitrophenoxy)methyl)butanoic acid and 2-( (4-nitrophenoxy)methyl)butanoic acid.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br). This is often carried out in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. byjus.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is reversible.

Friedel-Crafts Alkylation and Acylation: These reactions involve the addition of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a strong Lewis acid catalyst. byjus.comwikipedia.orgmasterorganicchemistry.com However, Friedel-Crafts reactions can be limited by the presence of deactivating groups and the possibility of carbocation rearrangements in the case of alkylation. chemistrysteps.com

The specific regioselectivity (the ratio of ortho to para products) in these reactions can be influenced by steric hindrance from the butanoic acid side chain.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-((2-Nitrophenoxy)methyl)butanoic acid and 2-((4-Nitrophenoxy)methyl)butanoic acid |

| Bromination | Br₂, FeBr₃ | 2-((2-Bromophenoxy)methyl)butanoic acid and 2-((4-Bromophenoxy)methyl)butanoic acid |

| Acylation | RCOCl, AlCl₃ | 2-((2-Acylphenoxy)methyl)butanoic acid and 2-((4-Acylphenoxy)methyl)butanoic acid |

The phenoxy group itself is a key pharmacophore in many drug molecules, and its functionalization can be a critical step in modifying a compound's biological activity. nih.govnih.govmdpi.com One of the primary reactions involving the phenoxy moiety is the cleavage of the ether bond.

Ether Cleavage: Ethers are generally unreactive, but the C-O bond can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage will typically occur at the alkyl-oxygen bond because the phenyl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. This would lead to the formation of phenol and 2-(halomethyl)butanoic acid.

Reaction Scheme for Ether Cleavage: this compound + HX → Phenol + 2-(Halomethyl)butanoic acid (where X = Br, I)

Stereochemical Reactivity at the α-Carbon

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Reactions at this position can proceed with retention, inversion, or racemization of the stereochemistry, depending on the reaction mechanism.

Reactions involving the α-carbon often proceed through the formation of an enol or an enolate intermediate. msu.eduwikipedia.org The acidity of the α-hydrogen allows for its removal by a base to form a planar enolate, which is achiral. Subsequent reaction of this enolate with an electrophile can lead to a racemic mixture of products, as the electrophile can attack from either face of the planar intermediate.

α-Halogenation (Hell-Volhard-Zelinsky Reaction): Carboxylic acids can be halogenated at the α-position using reagents like Br₂ in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org This reaction proceeds through the formation of an acyl bromide, which more readily enolizes. The subsequent reaction of the enol with the halogen introduces the halogen at the α-position. If the starting material is a single enantiomer, this reaction will likely lead to a racemic mixture of the α-halo acid due to the formation of the planar enol intermediate.

Alkylation of the α-Carbon: Direct alkylation of the α-carbon can be achieved by first forming the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and then reacting it with an alkyl halide. ualberta.ca The stereochemical outcome of such reactions can be influenced by the use of chiral auxiliaries or catalysts to achieve stereoselectivity. masterorganicchemistry.com

Rearrangement Reactions

Molecules containing a phenoxy group linked to a side chain with a nucleophilic center can potentially undergo intramolecular rearrangement reactions.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In a typical Smiles rearrangement, a system Z-X-Ar-Y undergoes rearrangement to Z-Y-Ar-X, where Ar is an aromatic ring, X is a heteroatom (like the oxygen in the phenoxy group), Y is a nucleophilic group, and Z is an activating group on the aromatic ring, usually in the ortho or para position to X. nih.gov

For a derivative of this compound, if the carboxylic acid is converted to a functional group that can act as an internal nucleophile (e.g., an amide), and the aromatic ring is sufficiently activated with an electron-withdrawing group, a Smiles rearrangement could potentially occur. For example, a derivative like 2-((2-nitrophenoxy)methyl)butanamide could undergo a base-catalyzed Smiles rearrangement.

Recent developments have also explored radical and photo-induced Smiles rearrangements, which can proceed under milder conditions and with non-activated aromatic systems. nih.govacs.orgrsc.org

Design and Synthesis of Derivatives and Analogues: Structure Activity Relationship Sar Studies

Rational Design of Phenoxymethyl-Containing Butanoic Acid Analogues

The rational design of analogues often begins with a known ligand or the structure of the target receptor's binding pocket. For instance, in the development of PPAR agonists, the design strategy involves creating molecules that effectively fit into the receptor's large, Y-shaped ligand-binding pocket. The acidic butanoic acid headgroup is designed to interact with polar residues like tyrosine and histidine in one arm of the pocket, while the phenoxymethyl (B101242) tail and additional hydrophobic moieties occupy the other arms.

Computational modeling and structure-guided design are key tools in this process. For example, in the design of neprilysin (NEP) inhibitors, a structure-guided approach led to the synthesis of potent biphenyl (B1667301) butanoic acid derivatives. nih.gov By analyzing the crystal structure of NEP, researchers identified a subsite in the S1' region that could be occupied by a chlorine atom, which resulted in a 17-fold increase in biochemical potency. nih.gov Similarly, the design of selective cyclooxygenase-2 (COX-2) inhibitors has been explored using phenoxyacetic acid derivatives, a scaffold closely related to phenoxymethyl-butanoic acid. nih.gov The strategy involves coupling a chlorophenyl motif with the p-phenoxy acetic acid moiety to achieve potent and selective inhibition. nih.gov

The development of dual PPARα/δ agonists also relies on rational design. Structure-activity relationship studies have shown that the linker's shape and the substituents on a distal benzene (B151609) ring are critical for determining the potency and selectivity for PPAR subtypes.

Exploration of Structural Modifications on the Butanoic Acid Backbone

Modifications to the butanoic acid backbone are a critical aspect of SAR studies, aiming to enhance binding affinity and optimize physicochemical properties. Key modifications include:

Alpha-Substitution: Introducing small alkyl groups, such as an ethyl group, at the alpha-position of the butanoic acid can create a chiral center. SAR studies on phenylpropanoic acid derivatives revealed that optically active α-ethyl derivatives were potent human PPARα and PPARδ dual agonists. The stereochemistry at this position is often crucial for activity.

Linker Modification: The ether linkage between the phenyl ring and the butanoic acid backbone is a common point of modification. Researchers have explored alternative linkers to optimize the orientation of the molecule within the binding pocket. In the development of NEP inhibitors, alternative linkers were explored to engage the zinc ion in the active site more efficiently. nih.gov

Chain Length and Rigidity: While the butanoic acid chain is common, variations in length (e.g., propanoic or pentanoic acid) can be explored. Introducing rigidity into the backbone, for instance through cyclization, can lock the molecule into a more favorable conformation for binding, as discussed in the section on conformationally restricted analogues.

A general synthetic route for biphenylbutanoic acid derivatives involves steps such as esterification of the carboxylic acid, Suzuki-Miyaura coupling to form the biphenyl system, deprotection, and final modification to yield the target compound. nih.gov

Investigation of Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring profoundly influence the biological activity of 2-(phenoxymethyl)butanoic acid analogues. SAR studies systematically explore these effects to identify optimal substitution patterns.

For instance, in a series of phenoxybutanoic acid derivatives developed as endothelin antagonists, the introduction of benzoheterocycles demonstrated significant antagonistic activities. nih.gov Specifically, compound 6e in the study, which featured a specific benzoheterocycle, was identified as a selective ETA antagonist with a nanomolar IC50 value. nih.gov

In the context of COX-2 inhibitors, SAR analysis of phenoxyacetic acid derivatives revealed that specific substitutions are crucial for activity. nih.gov The table below summarizes the findings from a study on 2-phenylpropionic acid derivatives, which share structural similarities, as dual COX inhibitory-antibacterial agents. nih.gov

| Compound | R-group on Phenyl Ring | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| 6d | 2-mercaptobenzoxazole | 50.15 | 55.12 |

| 6h | 5-chloro-2-mercaptobenzimidazole | 58.21 | 64.15 |

| 6l | 5,6-dimethyl-2-mercaptobenzimidazole | 60.11 | 65.84 |

| 6m | 1-methyl-2-mercaptoimidazole | 51.13 | 54.19 |

| Ibuprofen (B1674241) | (Standard) | 55.42 | 59.21 |

| Nimesulide | (Standard) | - | 66.41 |

These results indicate that heterocyclic substituents, particularly those like 5,6-dimethyl-2-mercaptobenzimidazole (6l ), can lead to potent COX inhibition, surpassing the standard drug ibuprofen and approaching the COX-2 inhibitory potency of nimesulide. nih.gov

Conformationally Restricted Analogues

To improve potency and selectivity, medicinal chemists often design conformationally restricted analogues. This strategy aims to reduce the flexibility of a molecule, thereby locking it into its bioactive conformation—the specific shape it adopts when binding to its target. This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in affinity.

For scaffolds related to this compound, this has been achieved by incorporating the flexible side chains into ring systems. For example, 2-phenylpyrroles have been synthesized as conformationally restricted analogues of substituted benzamides and butyrophenones to act as potential antipsychotics. nih.gov In these analogues, the cyclic pyrrole (B145914) core restricts the rotational freedom between the phenyl ring and the side chain, mimicking the putative binding conformation of the parent compounds. This approach led to the discovery of compounds with high affinity and selectivity for dopamine (B1211576) D-2 receptors. nih.gov One such analogue, 5-(4-fluorophenyl)-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]pyrrole , proved to be superior to its more flexible counterparts in both in vitro and in vivo studies, demonstrating not only higher D-2 receptor affinity but also enhanced oral absorption. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining the desired biological activity. researchgate.netnih.gov

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains a similar spatial arrangement of key functional groups. nih.govnih.gov This can lead to new intellectual property, altered physical properties, and different side-effect profiles. For a this compound derivative, one might replace the entire phenoxymethyl core with a different heterocyclic or carbocyclic system that positions the butanoic acid and a substituted aryl group in a comparable orientation.

Bioisosteric replacement is the substitution of one atom or group of atoms for another with similar physical or chemical properties, leading to a molecule that has a similar biological effect. researchgate.netnih.gov This is often used to fine-tune a lead compound's potency, selectivity, or metabolic stability. Common bioisosteric replacements for the carboxylic acid group include tetrazoles, hydroxamic acids, or other acidic moieties. The phenyl ring itself can be replaced by various heterocycles like pyridine, thiophene, or pyrazole (B372694) to explore different electronic distributions and hydrogen bonding capabilities. In the design of biaryl aniline (B41778) PPARα agonists, isosteric replacement of a phenyl B-ring was explored, demonstrating that this position was sensitive to functionalization but allowed for such replacements. nih.gov

These twin methods are crucial for navigating chemical space to discover compounds with superior drug-like properties. nih.gov

Ligand Efficiency and Optimization Strategies (e.g., in enzyme inhibitor design)

In modern drug discovery, particularly in enzyme inhibitor design, lead optimization is not solely about maximizing potency. Metrics such as Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are critical for guiding the selection of compounds that are more likely to have favorable drug-like properties.

Ligand Efficiency (LE) is a measure of the binding energy per heavy (non-hydrogen) atom. It is calculated as LE = -RTln(IC50 or Ki) / N, where N is the number of heavy atoms. It helps in identifying small, efficient fragments that can be grown into more potent leads without becoming excessively large.

Ligand Lipophilicity Efficiency (LLE) relates potency to lipophilicity (logP or logD) and is calculated as LLE = pIC50 - logP. Higher LLE values (typically >5) are desirable, as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to problems with solubility, metabolism, and toxicity.

In the development of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 (FFA1) agonists, these metrics were used to guide chemical modifications. nih.gov This approach led to the discovery of a promising candidate (compound 16 in the study) with an excellent agonistic activity of 43.6 nM and desirable LE and LLE values. nih.gov Similarly, in the optimization of TACE inhibitors, modifications to a lead compound at its cyclohexyl ring and quinoline (B57606) moiety led to analogues with potent activity and good oral bioavailability, reflecting a successful optimization strategy. nih.gov

Lack of Publicly Available Research Data for this compound

Despite employing targeted search queries aimed at uncovering data related to quantum chemical calculations, molecular dynamics simulations, molecular docking studies, and spectroscopic property predictions for this specific molecule, no dedicated research studies were identified. The search did not yield the specific data required to populate the requested article sections, including:

Quantum Chemical Calculations: No studies on the electronic structure (HOMO-LUMO, NBO), Molecular Electrostatic Potential (MEP) mapping, or vibrational spectroscopy predictions for this compound were found.

Molecular Dynamics Simulations: No publications detailing molecular dynamics simulations to explore the conformational space of this compound were retrieved.

Molecular Docking: The search did not uncover any molecular docking studies predicting the ligand-target interactions of this compound.

Prediction of Spectroscopic Properties: There is no available research predicting the NMR chemical shifts or other spectroscopic properties for this compound through computational methods.

Due to the absence of this fundamental research data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the computational and theoretical investigations of this compound. The creation of the requested content is contingent upon the existence of such primary research, which appears to be unavailable in the public domain at this time.

Computational and Theoretical Investigations

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from telecommunications to optical data storage. Organic molecules, in particular, have garnered significant attention due to their potentially large NLO responses, fast switching speeds, and molecular engineering versatility. Theoretical calculations play a crucial role in the rational design and prediction of NLO properties of novel organic compounds.

Computational studies on organic molecules with similar structural motifs, such as those containing aromatic rings and carboxylic acid groups, have demonstrated the utility of quantum chemical methods in predicting their NLO behavior. Density Functional Theory (DFT) is a widely employed method for these investigations. The key parameters that quantify the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These tensors describe the non-linear response of a molecule to an applied electric field.

For a comprehensive theoretical assessment of the NLO properties of 2-(Phenoxymethyl)butanoic acid, the following computational steps are typically undertaken:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation. This is a critical step as the NLO properties are highly sensitive to the molecular geometry.

Calculation of Electronic Properties: Once the optimized geometry is obtained, various electronic properties are calculated. These include the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter that influences the NLO response; a smaller energy gap generally leads to a larger hyperpolarizability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer interactions, which are fundamental to the origin of NLO properties in organic molecules.

Table 1: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | Value Debye |

| Polarizability (α) | Value x 10-24 esu |

| First Hyperpolarizability (β) | Value x 10-30 esu |

| Second Hyperpolarizability (γ) | Value x 10-36 esu |

| HOMO-LUMO Energy Gap | Value eV |

Note: The values in this table are hypothetical and serve as a template for what a computational study would report. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.

The synthesis of this compound typically involves the reaction of a phenoxide with a derivative of butanoic acid. A common synthetic route is the Williamson ether synthesis, where sodium phenoxide reacts with an α-halo-substituted butanoate ester, followed by hydrolysis.

A computational investigation into the mechanism of this reaction would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., sodium phenoxide and ethyl 2-bromobutanoate) and the final product (this compound) are optimized.

Transition State Search: A search for the transition state (TS) connecting the reactants and the products is performed. The TS is a saddle point on the potential energy surface and represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures of the reactants, products, and the transition state. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state indeed connects the reactants and the products.

Calculation of Activation Energy: The activation energy (Ea) of the reaction is calculated as the energy difference between the transition state and the reactants.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters for the Synthesis of this compound

| Parameter | Calculated Value |

| Enthalpy of Reaction (ΔH) | Value kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | Value kcal/mol |

| Activation Energy (Ea) | Value kcal/mol |

Note: The values in this table are hypothetical and would be the outcome of detailed computational studies on the reaction mechanism.

By performing these calculations, chemists can gain a deep understanding of the factors that control the reaction, such as the role of the solvent, the effect of substituents, and the stereochemical outcome. This knowledge can then be used to design more efficient and selective synthetic routes to this compound and related compounds.

Advanced Analytical Characterization Techniques

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of 2-(Phenoxymethyl)butanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid group is typically observed as a broad singlet far downfield, often above 10 ppm. Protons on the aromatic ring appear in the 6.8-7.4 ppm region. The methine proton at the C2 position, adjacent to the oxygen atom, is expected to be a triplet around 4.5-5.0 ppm. The methylene (B1212753) protons of the ethyl group would likely appear as a multiplet around 1.8-2.2 ppm, while the terminal methyl protons would be an upfield triplet, typically below 1.0 ppm. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 170-180 ppm range. libretexts.org The aromatic carbons show signals between 115 and 160 ppm, with the oxygen-substituted carbon (C1' of the phenyl ring) being the most downfield in this region. The carbon atom at the C2 position, bonded to the ether oxygen, would resonate around 70-80 ppm. The aliphatic carbons of the butanoic acid chain appear at higher field strengths. docbrown.info

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: Predicted values based on typical ranges for functional groups.)

| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| Carboxyl H | >10.0 (broad s) | - |

| Carboxyl C | - | 170 - 180 |

| Phenyl H (ortho, para) | 6.8 - 7.1 (m) | 115 - 122 |

| Phenyl H (meta) | 7.2 - 7.4 (m) | 128 - 130 |

| Phenyl C (ipso) | - | 155 - 160 |

| C2-H (methine) | 4.5 - 5.0 (t) | 70 - 80 |

| C3-H₂ (methylene) | 1.8 - 2.2 (m) | 25 - 35 |

| C4-H₃ (methyl) | 0.9 - 1.2 (t) | 10 - 15 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. nist.gov A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. libretexts.orgdocbrown.infoamazonaws.com A sharp and intense peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is typically observed between 1700 and 1725 cm⁻¹. docbrown.infoamazonaws.com The asymmetric C-O-C stretching of the ether linkage gives rise to a strong band around 1240-1260 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region, and C-H stretching from the aliphatic chain is seen just below 3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. For this compound, strong Raman signals would be expected for the aromatic ring C=C stretching vibrations and the symmetric C-H stretching of the alkyl chain. The C=O stretch also gives a characteristic Raman band.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Signal |

| O-H (Carboxylic Acid) | 2500-3300 (very broad, strong) | Weak |

| C-H (Aliphatic) | 2850-2975 (medium) | Strong |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Medium-Strong |

| C=C (Aromatic) | 1500-1600 (medium) | Strong |

| C-O (Ether) | 1240-1260 (strong) | Medium |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₂O₃), the calculated exact mass is 180.078645 amu. HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would include:

Loss of the carboxyl group (-COOH): A peak corresponding to the loss of 45 mass units.

Alpha-cleavage: Breakage of the bond between C2 and C3 of the butanoic acid chain.

Cleavage of the ether bond: This can result in fragments corresponding to the phenoxy group (m/z 93) or the butanoic acid side chain.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the phenoxy group. Substituted benzene (B151609) rings typically exhibit two primary absorption bands corresponding to π → π* transitions. A strong absorption band (the E2-band) is expected around 220 nm, and a weaker, fine-structured band (the B-band) is expected around 270 nm. The exact position and intensity of these bands can be influenced by the solvent used.

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound.

Method Development: A typical reversed-phase HPLC (RP-HPLC) method would be developed for its analysis. pensoft.net This method would likely employ a C18 stationary phase column, which is effective for separating moderately polar organic molecules. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. nih.gov To ensure the carboxylic acid is in its protonated form and to achieve sharp, symmetrical peaks, the aqueous phase is usually acidified with a small amount of an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid. researchgate.netgoogle.com Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, for instance, around 220 nm or 270 nm.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient elution (e.g., 50:50 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Validation: Once developed, the HPLC method must be validated to ensure its reliability, as per regulatory guidelines. nih.gov Key validation parameters include: mdpi.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of impurities and degradation products.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range. This is confirmed by a high coefficient of determination (R² > 0.999). mdpi.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Successful validation of an HPLC method ensures that it is suitable for its intended purpose, such as routine purity testing and quality control of this compound. pensoft.net

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and high polarity, which often leads to poor peak shapes and adsorption on the column. restek.com To overcome these issues, derivatization is a common and often necessary step to convert the carboxylic acid into a more volatile and less polar derivative. libretexts.orgcolostate.edu

Derivatization Techniques:

The primary goal of derivatization is to replace the active hydrogen in the carboxyl group, thereby reducing intermolecular hydrogen bonding and increasing volatility. libretexts.org Common methods applicable to this compound include:

Alkylation (Esterification): This is the most frequent approach, typically involving the formation of methyl esters (FAMEs - Fatty Acid Methyl Esters) or other simple alkyl esters. Reagents like boron trifluoride in methanol (BF3-methanol) or diazomethane (B1218177) are effective for this transformation. restek.com Another method involves using pentafluorobenzyl bromide (PFB-Br), which creates PFB esters that are highly sensitive to electron capture detection (ECD). researchgate.netnih.gov

Silylation: This technique involves replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to produce TMS esters. restek.com

The choice of derivatization reagent depends on the matrix, the required sensitivity, and the detector being used.

GC-Mass Spectrometry (GC-MS):

When coupled with a mass spectrometer, GC provides a robust method for both quantification and structural confirmation. The mass spectrum of the derivatized this compound will exhibit characteristic fragmentation patterns that can be used for unambiguous identification. For instance, analysis of phenoxy acid herbicides, a class of compounds structurally related to this compound, is routinely performed using GC-MS. nih.gov

Below is a table summarizing typical GC conditions for analyzing derivatized phenoxyalkanoic acids, which would be applicable for this compound.

| Parameter | Typical Conditions |

| Column | Non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temp. | 250-280 °C |

| Oven Program | Temperature gradient (e.g., starting at 60-80 °C, ramping to 280-300 °C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Derivatization | Required (e.g., Methylation, Silylation, Pentafluorobenzylation) |

Hyphenated Techniques (e.g., LC/MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of polar and non-volatile compounds like this compound in complex matrices. A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation and reducing analysis time. econference.io

Liquid Chromatography Separation:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard separation mode. A C18 column is typically used to separate the analyte from other matrix components. The mobile phase usually consists of an aqueous component (water with an acidifier like formic or acetic acid) and an organic modifier (acetonitrile or methanol). The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, which enhances its retention on the reversed-phase column. econference.io

Tandem Mass Spectrometry (MS/MS) Detection:

Detection by tandem mass spectrometry provides exceptional selectivity and sensitivity. Electrospray ionization (ESI) is the most common ionization technique, and for carboxylic acids, it is typically operated in negative ion mode (ESI-). In this mode, the molecule is deprotonated to form the [M-H]⁻ ion. nih.gov

For quantification and confirmation, the Multiple Reaction Monitoring (MRM) mode is employed. In MRM, the precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and matrix interference, allowing for very low detection limits. econference.iolcms.cz

The table below outlines a representative LC-MS/MS method for the analysis of phenoxyalkanoic acids, adaptable for this compound. econference.ionih.govunitedchem.com

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.2 - 0.5 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Chiral Chromatography for Enantiomeric Purity Determination

This compound contains a chiral center at the second carbon of the butanoic acid chain and therefore exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them to determine the enantiomeric purity of a sample. vt.edu High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The different stabilities of these complexes lead to different retention times for the two enantiomers. tsu.ge

Chiral Stationary Phases (CSPs):

A variety of CSPs are available for the separation of chiral acids. For compounds like this compound, the most successful CSPs are often:

Polysaccharide-based CSPs: These are the most widely used CSPs and consist of cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on silica (B1680970) gel. They offer broad applicability for a range of chiral compounds, including carboxylic acids. vt.edutsu.ge

Pirkle-type CSPs: These are based on a chiral molecule (like an amino acid derivative) covalently bonded to a silica support. They function through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Cyclodextrin-based CSPs: These use cyclodextrins (cyclic oligosaccharides) as the chiral selector. The enantiomers are separated based on how well they fit into the chiral cavity of the cyclodextrin (B1172386) molecule. nih.gov

Anion-exchange type CSPs: Columns like CHIRALPAK QN-AX and QD-AX, which use quinine (B1679958) or quinidine (B1679956) derivatives as selectors, are specifically designed for the separation of acidic compounds. chiraltech.com

The choice of mobile phase is critical and depends on the CSP. Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), and polar organic modes can be employed. Acidic or basic additives are often required to control the ionization state of the analyte and improve peak shape and resolution. tsu.gechiraltech.com

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based, Cyclodextrin-based, Anion-exchanger) |

| Mobile Phase | Normal Phase: Hexane/Alcohol (e.g., Isopropanol) + Acidic Modifier (e.g., TFA) Reversed Phase: Water/Acetonitrile + Buffer/Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV/Vis Detector (e.g., 270 nm, due to the phenoxy group) |

| Temperature | Controlled, often ambient to 40 °C |

X-ray Crystallography for Solid-State Structural Elucidation

While the specific crystal structure of this compound is not publicly available, extensive studies on structurally similar phenoxyalkanoic acids, such as phenoxyacetic acid and (±)-2-phenoxypropionic acid, provide a clear indication of the expected structural features. iucr.org

Key Structural Features:

Research on related compounds reveals consistent structural motifs:

Molecular Conformation: The molecule typically adopts a conformation where the plane of the carboxylic acid group is approximately perpendicular to the plane of the phenyl ring. The ether linkage (C-O-C) also has a specific, relatively stable conformation. iucr.orgacs.org

Hydrogen Bonding and Dimerization: A hallmark of carboxylic acids in the solid state is the formation of centrosymmetric hydrogen-bonded dimers. In this arrangement, two molecules are linked by strong O-H···O hydrogen bonds between their carboxyl groups, forming a characteristic eight-membered ring. iucr.orgresearchgate.net

The crystal structure of the closely related (±)-2-phenoxypropionic acid was determined to be monoclinic, space group A2/a, with two enantiomeric pairs forming the characteristic hydrogen-bonded dimers in the unit cell. iucr.org It is highly probable that this compound would exhibit similar dimerization and crystal packing behavior. The table below presents crystallographic data for (±)-2-phenoxypropionic acid as a reference. iucr.org

| Parameter | (±)-2-Phenoxypropionic Acid |

| Chemical Formula | C₉H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | A2/a |

| a (Å) | 11.07 |

| b (Å) | 5.275 |

| c (Å) | 29.22 |

| β (°) | 98.17 |

| Z (molecules/unit cell) | 8 |

This structural information is invaluable for understanding the physicochemical properties of the compound and for computational modeling studies.

Exploration of Biological Activities and Mechanistic Insights Excluding Clinical Outcomes

In Vitro Enzyme Inhibition Studies

While direct inhibitory studies on 2-(phenoxymethyl)butanoic acid against leukotriene A4 hydrolase (LTA4H) are not extensively documented in publicly available literature, research on structurally similar compounds provides significant insights. A notable example is 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid, also known as DG-051. This compound, which shares a butanoic acid moiety, has been identified as a potent inhibitor of LTA4H nih.govnih.govacs.org. LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator uniprot.org. The inhibition of this enzyme is a therapeutic strategy for inflammatory diseases. Fragment-based crystallography screening combined with medicinal chemistry efforts led to the optimization of LTA4H inhibitors, with ligand efficiency being a key parameter in the structure-activity relationship studies nih.govacs.org. DG-051 demonstrated a high binding affinity with a dissociation constant (Kd) of 26 nM and was also found to be a potent inhibitor of the aminopeptidase (B13392206) activity of LTA4H with an IC50 of 72 nM acs.org. The butanoic acid portion of DG-051 is understood to interact with the zinc ion in the active site of the enzyme acs.org.

| Compound | Target Enzyme | Inhibitory Activity |

|---|---|---|

| DG-051 | Leukotriene A4 Hydrolase (LTA4H) | Kd = 26 nM (Binding Affinity) IC50 = 72 nM (Aminopeptidase Activity) |

Receptor Binding and Modulation Studies

Antimicrobial and Antifungal Activity Assessment

The antimicrobial potential of compounds containing the phenoxymethyl (B101242) moiety has been recognized, most notably with the antibiotic phenoxymethylpenicillin (Penicillin V). While specific antimicrobial data for this compound is limited, studies on related structures offer valuable information. For instance, a series of novel thioureides derived from 2-(4-ethyl-phenoxymethyl) benzoic acid demonstrated specific antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with minimum inhibitory concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL nih.gov. Furthermore, butanoic acid itself has been shown to possess bactericidal properties against a range of pathogens, including Staphylococcus pseudintermedius and Acinetobacter baumannii, with its mechanism of action linked to membrane permeabilization and cytosolic acidification nih.govmarquette.edu. Phenolic acids, in general, are known for their antimicrobial properties, which can be influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring mdpi.com.

| Compound Class | Microorganism | Activity Range (MIC) |

|---|---|---|

| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Gram-positive and Gram-negative bacteria, Fungi | 3.9 µg/mL to 250 µg/mL |

Radiosensitization Potential in Hypoxic Conditions

Hypoxia, or low oxygen tension, is a characteristic feature of solid tumors and a major contributor to their resistance to radiotherapy mdpi.comtheoxfordcenter.com. Chemical radiosensitizers are compounds that can increase the susceptibility of hypoxic tumor cells to radiation, and various strategies are being explored to this end nih.govnih.gov. One approach involves the use of "electron-affinic" chemicals that can mimic the effect of oxygen in "fixing" radiation-induced DNA damage nih.gov. While direct studies on this compound as a radiosensitizer are not available, research on related structures such as dichloroacetate (B87207) (a pyruvate (B1213749) dehydrogenase kinase inhibitor) has shown that it can radiosensitize hypoxic breast cancer cells by increasing the production of reactive oxygen species (ROS) mdpi.com. This suggests that compounds capable of modulating cellular metabolism and redox status, a potential characteristic of phenoxyacetic acid analogues, could have a role in overcoming hypoxia-induced radioresistance.

Impact on Biological Pathways

The phenoxymethyl moiety is present in compounds that can influence significant biological pathways, including those related to oxidative stress and the gut microbiota. Phenolic compounds, in general, can act as both antioxidants by scavenging free radicals and as pro-oxidants under certain conditions, potentially leading to oxidative damage nih.govnih.govtaylorfrancis.com. Oxidative stress is implicated in the pathophysiology of numerous diseases frontiersin.orgmdpi.com. Furthermore, the well-known phenoxymethyl-containing antibiotic, phenoxymethylpenicillin, has been shown to impact the gut microbiota. Although considered a narrow-spectrum antibiotic, its use can lead to alterations in the composition and resistance patterns of the intestinal flora. These findings underscore the potential for phenoxymethyl-containing compounds to interact with and modulate complex biological systems.

Pharmacokinetic and Metabolic Stability Studies